molecular formula C10H12N4 B015796 6-Pyrrolidino-7-deazapurine CAS No. 90870-68-1

6-Pyrrolidino-7-deazapurine

Cat. No. B015796
CAS RN: 90870-68-1
M. Wt: 188.23 g/mol
InChI Key: IWEVZVZLDUSNNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines like 6-Pyrrolidino-7-deazapurine involves reactions such as the ultrasonic-assisted synthesis, where compounds are synthesized in high yields through a series of reactions involving amino methyl diphenyl pyrrole carbonitrile, triethyl orthoformate, and cyclocondensation with amines (Vazirimehr et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques like FT-IR, NMR, and 2D nuclear Overhauser effect spectroscopy. The structural analysis helps in identifying the correct isomers and understanding their chemical behavior (Vazirimehr et al., 2017).

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions, including Suzuki–Miyaura cross-coupling reactions, to produce derivatives with different substituents, influencing their physical and chemical properties (Sabat et al., 2016). The C–H borylation followed by cross-coupling or other transformations is another method used to synthesize 6-substituted 8-aryl-7-deazapurine derivatives (Klečka et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as fluorescence and stability, are influenced by their structure. For example, certain derivatives exhibit bright fluorescence with high quantum yields (Sabat et al., 2016).

Scientific Research Applications

1. Antitumor and Antiviral Nucleosides

6-Pyrrolidino-7-deazapurine, as a 7-deazapurine derivative, is significant in the development of antitumor and antiviral nucleosides. These nucleosides have demonstrated a range of biological activities, including potent cytostatic or cytotoxic effects. Certain 7-deazapurine nucleosides, particularly 7-hetaryl-7-deazaadenosines, exhibit notable activity in cancer cells, causing both inhibition of protein synthesis and DNA damage (Perlíková & Hocek, 2017).

2. Biosynthesis in Diverse Biological Functions

Pyrrolopyrimidine compounds, including 6-Pyrrolidino-7-deazapurine, have diverse functions ranging from secondary metabolism to RNA modification. The structural diversity and biosynthetic pathways of these compounds, which include nearly 35 compounds with a 7-deazapurine core structure, are subjects of ongoing research (McCarty & Bandarian, 2012).

3. Cytostatic and Antiviral Profiling

Studies have shown that thieno-fused 7-deazapurine ribonucleosides, which are closely related to 6-Pyrrolidino-7-deazapurine, display significant in vitro cytostatic activities against various cancer and leukemia cell lines. Additionally, some of these compounds also exhibit antiviral activity, specifically against HCV (Tichy et al., 2017).

4. Fluorescence Properties

Certain derivatives of 7-deazapurine, which are structurally related to 6-Pyrrolidino-7-deazapurine, have been studied for their fluorescence properties. While these derivatives don't show significant biological activity, they exhibit bright fluorescence, which could be useful in various research applications (Sabat et al., 2016).

5. Antimycobacterial Activities

Some analogs of 7-deazapurine have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis, indicating potential antimycobacterial applications. These studies help in understanding the influence of structural modifications on the biological activity of these compounds (Khoje et al., 2011).

Safety And Hazards

6-Pyrrolidino-7-deazapurine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and should be handled with personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Avoid dust formation and do not breathe (dust, vapor, mist, gas) . If swallowed, seek immediate medical assistance .

properties

IUPAC Name

4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-6-14(5-1)10-8-3-4-11-9(8)12-7-13-10/h3-4,7H,1-2,5-6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEVZVZLDUSNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403199
Record name 6-Pyrrolidino-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Pyrrolidino-7-deazapurine

CAS RN

90870-68-1
Record name 6-Pyrrolidino-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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